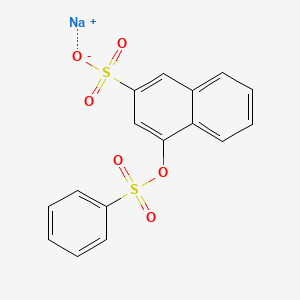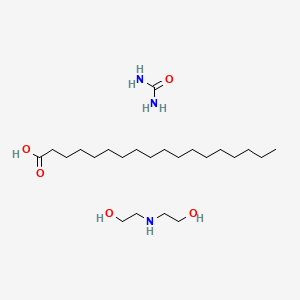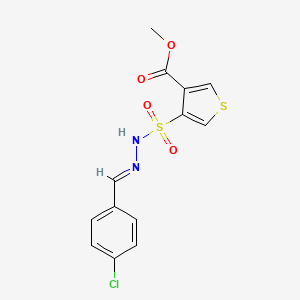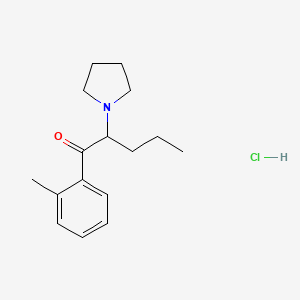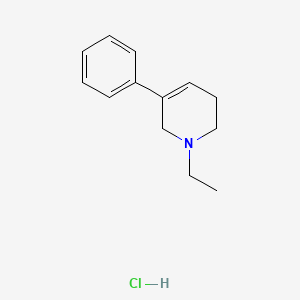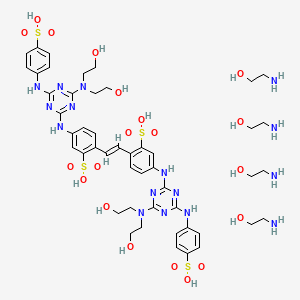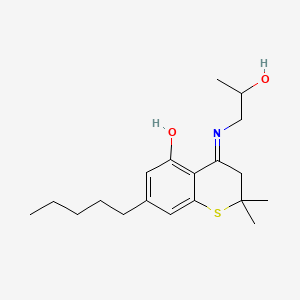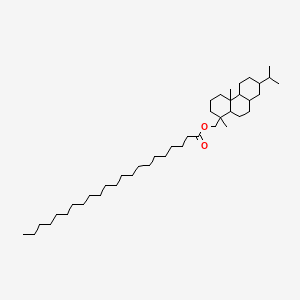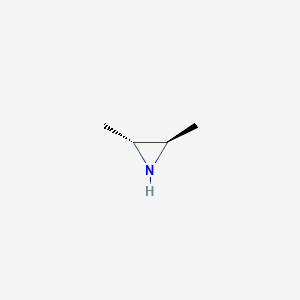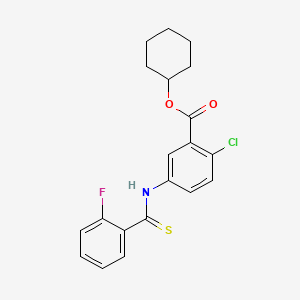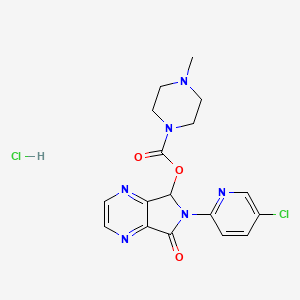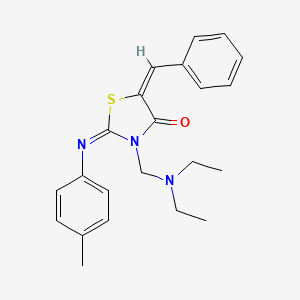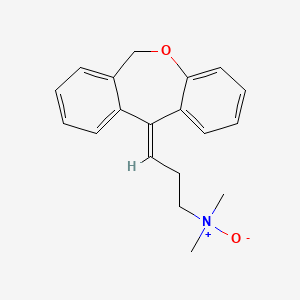
Doxepin M(N-oxide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Doxepin M(N-oxide) is a derivative of doxepin, a tricyclic antidepressant. The compound has the molecular formula C19H21NO2 and a molecular weight of 295.3755 g/mol . Doxepin M(N-oxide) is known for its pharmacological properties, particularly in the treatment of depression and anxiety disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin M(N-oxide) typically involves the oxidation of doxepin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of Doxepin M(N-oxide) may involve large-scale oxidation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Doxepin M(N-oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like .
Reduction: Reducing agents such as .
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Doxepin N-oxide glucuronide: Formed through glucuronidation reactions.
Reduced doxepin: Formed through reduction reactions.
Applications De Recherche Scientifique
Doxepin M(N-oxide) has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Medicine: Explored for its antidepressant and anxiolytic properties.
Industry: Utilized in the development of drug delivery systems, particularly in nanoparticle formulations.
Mécanisme D'action
The mechanism of action of Doxepin M(N-oxide) involves the inhibition of serotonin and norepinephrine reuptake in the central nervous system. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing mood and reducing anxiety . Additionally, the compound acts as a selective histamine H1 receptor blocker, contributing to its sedative effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: Known for its use in treating obsessive-compulsive disorder.
Citalopram-N-oxide: A metabolite of citalopram with similar antidepressant effects.
Uniqueness
Doxepin M(N-oxide) is unique due to its specific N-oxide functional group, which imparts distinct pharmacokinetic and pharmacodynamic properties. This modification can lead to improved bioavailability and efficacy compared to its parent compound .
Propriétés
Numéro CAS |
131523-92-7 |
|---|---|
Formule moléculaire |
C19H21NO2 |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- |
Clé InChI |
QJCSDPQQGVJGQY-BOPFTXTBSA-N |
SMILES isomérique |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
SMILES canonique |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


